BenchChemオンラインストアへようこそ!

mepenzolate

Muscarinic receptor pharmacology Radioligand binding assay COPD drug development

Mepenzolate (CAS 188302-82-1; also referred to as mepenzolate bromide, CAS 76-90-4, in its quaternary ammonium salt form) is a synthetic muscarinic acetylcholine receptor (mAChR) antagonist belonging to the quaternary ammonium anticholinergic class. Originally developed for gastrointestinal indications, mepenzolate has been repurposed in preclinical research for its dual bronchodilatory and anti-inflammatory activities, mediated primarily through human M3 receptor (hM3R) antagonism.

Molecular Formula C14H9Cl2NO
Molecular Weight 0
CAS No. 188302-82-1
Cat. No. B1170382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemepenzolate
CAS188302-82-1
SynonymsPiperidinium, 3-[(hydroxydiphenylacetyl)oxy]-1,1-dimethyl-, (S)- (9CI)
Molecular FormulaC14H9Cl2NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mepenzolate (CAS 188302-82-1) for Scientific and Industrial Procurement: Compound Identity and Baseline Characteristics


Mepenzolate (CAS 188302-82-1; also referred to as mepenzolate bromide, CAS 76-90-4, in its quaternary ammonium salt form) is a synthetic muscarinic acetylcholine receptor (mAChR) antagonist belonging to the quaternary ammonium anticholinergic class [1]. Originally developed for gastrointestinal indications, mepenzolate has been repurposed in preclinical research for its dual bronchodilatory and anti-inflammatory activities, mediated primarily through human M3 receptor (hM3R) antagonism [2]. The compound possesses a chiral centre giving rise to (R)- and (S)-enantiomers with distinct pharmacological profiles [3]. Unlike tertiary amine anticholinergics (e.g., atropine, dicyclomine), mepenzolate’s permanent cationic charge restricts central nervous system penetration and reduces oral bioavailability—properties that critically influence experimental design and therapeutic application selection [4].

Why Generic Substitution Fails: Critical Pharmacological Distinctions Between Mepenzolate and In-Class Anticholinergic Alternatives


Mepenzolate cannot be substituted interchangeably with other antimuscarinic agents used in gastrointestinal or respiratory research because it exhibits a unique combination of pharmacological properties absent from its closest analogs. As demonstrated by head-to-head binding studies, mepenzolate displays a Ki value for hM3R that is >5-fold weaker than tiotropium, glycopyrronium, and aclidinium, yet it uniquely retains anti-inflammatory activity in pulmonary inflammation models that these long-acting muscarinic antagonists (LAMAs) completely lack [1]. Furthermore, mepenzolate is a documented GPR109A (HCA2) receptor antagonist—a secondary pharmacology target not shared by other GI anticholinergics such as dicyclomine, propantheline, or glycopyrrolate—opening applications in niacin-related and inflammatory signalling pathways . Its quaternary ammonium structure imposes low and variable oral absorption (mean ~14% urinary excretion), fundamentally distinguishing its pharmacokinetic behaviour from tertiary amine anticholinergics like atropine (near-complete absorption, CNS-penetrant) and dicyclomine [2]. These quantitative pharmacological and pharmacokinetic differences mean that selecting mepenzolate versus a generic in-class alternative directly determines experimental outcomes in receptor occupancy, tissue selectivity, and off-target pharmacology profiles.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of Mepenzolate for Scientific Procurement Decisions


M3/M2 Muscarinic Receptor Binding Affinity: Mepenzolate vs. LAMAs in Direct Radioligand Competition

In a direct head-to-head radioligand displacement assay using CHO-K1 cell membranes expressing human M3 and M2 receptors, mepenzolate (MP) exhibited Ki values of 4.6 nM (hM3R) and 1.8 nM (hM2R), which are >5-fold higher (i.e., lower affinity) than the clinically used LAMAs tiotropium (TP: 0.22/0.64 nM), glycopyrronium (GC: 0.7/1.0 nM), and aclidinium (AD: 0.34/0.39 nM) [1]. This directly quantifies that mepenzolate is a short-acting muscarinic antagonist (SAMA) and not interchangeable with LAMAs for studies requiring sustained receptor occupancy.

Muscarinic receptor pharmacology Radioligand binding assay COPD drug development

Anti-Inflammatory Activity in Pulmonary Inflammation Model: Mepenzolate vs. LAMAs (Tiotropium, Glycopyrronium, Aclidinium)

In a porcine pancreatic elastase (PPE)-induced pulmonary inflammation mouse model, intratracheal mepenzolate (37.5 μg/kg) significantly reduced total BALF leukocyte count from 9.66±0.54 ×10⁵ (PPE alone) to 6.30±0.90 ×10⁵ cells and neutrophil count from 7.46±0.57 ×10⁵ to 4.11±0.68 ×10⁵ cells (P<0.01) [1]. In contrast, neither tiotropium (8.4–42.1 μg/kg), glycopyrronium (7.1–35.5 μg/kg), nor aclidinium (10.1–50.4 μg/kg) produced any statistically significant reduction in total cells or neutrophils versus PPE alone [1]. This demonstrates that mepenzolate possesses anti-inflammatory activity mechanistically separable from M3 receptor antagonism—an attribute unique among tested muscarinic antagonists.

Pulmonary inflammation COPD animal model Anti-inflammatory screening

Enantiomer-Specific M3 Receptor Affinity and Bronchodilatory Potency: (R)-Mepenzolate vs. (S)-Mepenzolate

Mepenzolate contains an asymmetric carbon yielding (R)- and (S)-enantiomers with divergent pharmacological properties. In a filter-binding assay using hM3R, (R)-mepenzolate demonstrated higher binding affinity than (S)-mepenzolate [1]. In vivo, intratracheal (R)-mepenzolate produced superior bronchodilatory activity compared to (S)-mepenzolate in a mouse model, while anti-inflammatory activity was indistinguishable between enantiomers [1]. The Guide to Pharmacology database independently confirms that (R)-mepenzolate has higher affinity for both human M2 and M3 receptors than (S)-mepenzolate [2]. This stereochemical differentiation is critical because the CAS 188302-82-1 entry corresponds to the (S)-enantiomer (free base), which exhibits lower target engagement than the (R)-form.

Chiral pharmacology Stereoselective receptor binding Enantiomer-specific drug development

GPR109A (HCA2) Receptor Antagonism: A Secondary Pharmacology Target Unique to Mepenzolate Among GI Anticholinergics

Mepenzolate bromide has been identified as a GPR109A (hydroxycarboxylic acid receptor 2, HCA2) antagonist—a secondary pharmacology not reported for other GI anticholinergics including dicyclomine, propantheline, glycopyrrolate, or atropine . Functional validation of this activity has been demonstrated in multiple independent studies: mepenzolate was used as a GPR109A blocker to abrogate the anti-colitic effects of trans-cinnamic acid in a rat colitis model [1] and to block niacin-mediated protective effects in a ketamine-induced psychosis model in rats (MPN dosed at 5 mg/kg/day i.p.) [2]. The concurrent mAChR antagonism (Ki 0.68 nM hM2R, 2.6 nM hM3R) and GPR109A blockade makes mepenzolate a dual-target pharmacological tool compound unavailable among standard in-class alternatives.

GPR109A pharmacology Niacin receptor Off-target profiling

Mepenzolate Derivative (R)-(-)-12 Suppresses Elastase-Induced Emphysema Whereas Tiotropium Does Not: In Vivo COPD Model Comparison

In a chronic dosing COPD model, long-term intratracheal administration of the mepenzolate derivative (R)-(-)-12 (a compound with highest hM3R affinity among synthesized derivatives) suppressed porcine pancreatic elastase-induced pulmonary emphysema in mice; however, the same procedure using the clinically established LAMA tiotropium bromide did not achieve emphysema suppression [1]. (R)-(-)-12 exhibited longer-lasting bronchodilatory activity compared to parent mepenzolate (1) and derivative (5), while maintaining equivalent anti-inflammatory effect in mice [1]. This demonstrates that the mepenzolate chemotype can be evolved to combine LAMA-like bronchodilator duration with anti-inflammatory emphysema suppression—a dual pharmacological outcome not achievable with tiotropium.

COPD therapeutic development Emphysema model Long-acting bronchodilator comparison

Quaternary Ammonium Structure and Oral Pharmacokinetics: Mepenzolate vs. Tertiary Amine Anticholinergics

Mepenzolate is a quaternary ammonium compound (permanently charged cation), which fundamentally distinguishes its absorption profile from tertiary amine anticholinergics such as atropine and dicyclomine. In a radiolabelled human absorption study using ¹⁴C-labeled mepenzolate bromide, urinary excretion (a proxy for oral absorption) averaged ~14% of the administered dose (capsule: 7.0–20.2%; liquid: 3.1–21.1%), with the majority appearing on Day 1 [1]. This low and variable oral bioavailability of 3–22% [2] contrasts with tertiary amines like atropine, which exhibit near-complete gastrointestinal absorption and significant CNS penetration [3]. The quaternary ammonium structure also limits blood-brain barrier passage, making mepenzolate a peripherally restricted muscarinic antagonist.

Pharmacokinetics Oral bioavailability Quaternary ammonium pharmacology

Best Research and Industrial Application Scenarios for Mepenzolate (CAS 188302-82-1) Based on Quantitative Differentiation Evidence


Dual Bronchodilator and Anti-Inflammatory Screening in COPD or Pulmonary Fibrosis Models

Mepenzolate is the only muscarinic antagonist with demonstrated in vivo anti-inflammatory activity in a PPE-induced pulmonary inflammation model, reducing BALF neutrophils by ~45% at 37.5 μg/kg intratracheally, while tiotropium, glycopyrronium, and aclidinium show no anti-inflammatory effect . This makes mepenzolate uniquely suited as a tool compound or reference standard for phenotypic screens seeking bifunctional (bronchodilatory + anti-inflammatory) agents for COPD or idiopathic pulmonary fibrosis. The 2019 study further demonstrates that mepenzolate derivatives can achieve emphysema suppression that tiotropium cannot, validating the scaffold for medicinal chemistry programs targeting disease-modifying COPD therapies .

GPR109A/HCA2-Mediated Inflammatory and Metabolic Pathway Studies Requiring Dual mAChR-GPR109A Pharmacology

Mepenzolate's confirmed GPR109A antagonist activity distinguishes it from all other GI anticholinergics and enables its use as a dual-target (mAChR + GPR109A) pharmacological probe in niacin/HCA2 signalling research. Documented applications include blocking GPR109A-mediated anti-colitic effects in rat IBD models and investigating GPR109A-dependent neuroinflammation in rodent psychosis models (5 mg/kg/day i.p.) . For researchers studying colon cancer biology where GPR109A expression is silenced, mepenzolate provides a unique tool to simultaneously interrogate muscarinic and HCA2 receptor contributions .

Peripherally Restricted Muscarinic Antagonism Without CNS Penetration Confounds

Mepenzolate's quaternary ammonium structure imposes permanent positive charge, restricting blood-brain barrier penetration and limiting oral absorption to 3–22% (mean ~14% urinary excretion) . This makes mepenzolate the appropriate selection over tertiary amine anticholinergics (atropine, dicyclomine) for experiments requiring peripheral muscarinic blockade without central nervous system side effects. The compound is thus suitable for ex vivo tissue bath studies of gastrointestinal or airway smooth muscle where CNS-penetrant compounds would introduce off-target confounds in whole-animal protocols .

Stereochemistry-Dependent Muscarinic Antagonist Studies: Enantiomer-Specific Pharmacological Profiling

The differential M3 receptor affinity between (R)- and (S)-mepenzolate—with (R) showing higher affinity and superior in vivo bronchodilation while anti-inflammatory activity remains equivalent —enables enantiomer-specific experimental designs. The (S)-enantiomer (CAS 188302-82-1) can serve as the lower-activity comparator enantiomer in studies quantifying stereochemical contributions to muscarinic pharmacology, or as a scaffold for pro-drug or soft-drug design where lower M3 affinity is therapeutically desirable. The optically active form patent further supports enantiomer-pure material procurement for COPD amelioration studies via inhalation administration .

Quote Request

Request a Quote for mepenzolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.